

Ligand Field Stabilization Energy of Hexaaquairon(III): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: hexaaquairon(III)

Cat. No.: B1240697

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Ligand Field Stabilization Energy (LFSE) of the **hexaaquairon(III)** complex, $[\text{Fe}(\text{H}_2\text{O})_6]^{3+}$. This complex is a crucial species in various chemical and biological systems, and understanding its electronic structure and stability is paramount for researchers in coordination chemistry, materials science, and pharmacology.

Core Concepts: Electronic Structure and Ligand Field Theory

The central metal ion in the **hexaaquairon(III)** complex is iron in the +3 oxidation state. The electronic configuration of a neutral iron atom is $[\text{Ar}] 3\text{d}^6 4\text{s}^2$. Upon losing three electrons to form the Fe^{3+} ion, the configuration becomes $[\text{Ar}] 3\text{d}^5$. The five d-electrons are housed in the five degenerate d-orbitals in the free ion.

When six water (aqua) ligands surround the Fe^{3+} ion in an octahedral geometry, the electrostatic field created by the ligands lifts the degeneracy of the d-orbitals. They split into two distinct energy levels: a lower-energy triply degenerate set (t_{2g}) and a higher-energy doubly degenerate set (e_g). The energy difference between these two levels is known as the crystal field splitting energy, denoted as Δo (or 10Dq).

Water is considered a weak-field ligand, meaning it causes a relatively small Δo . Consequently, for the d^5 configuration of Fe^{3+} , it is energetically more favorable for the electrons to occupy all

five d-orbitals singly before pairing up in the lower t_{2g} orbitals. This results in a high-spin complex.[1][2]

Calculation of Ligand Field Stabilization Energy (LFSE)

The LFSE represents the net energy decrease of the d-electrons in the presence of the ligand field compared to a hypothetical spherical field. It is calculated using the following formula for an octahedral complex:

$$\text{LFSE} = (-0.4 \times n(t_{2g}) + 0.6 \times n(e_g))\Delta o$$

Where:

- $n(t_{2g})$ is the number of electrons in the t_{2g} orbitals.
- $n(e_g)$ is the number of electrons in the e_g orbitals.
- Δo is the crystal field splitting energy.

For the high-spin d^5 configuration of $[\text{Fe}(\text{H}_2\text{O})_6]^{3+}$, three electrons occupy the t_{2g} orbitals and two electrons occupy the e_g orbitals.[3][4] Therefore, the LFSE is calculated as:

$$\text{LFSE} = (-0.4 \times 3 + 0.6 \times 2)\Delta o \quad \text{LFSE} = (-1.2 + 1.2)\Delta o \quad \text{LFSE} = 0\Delta o$$

This result indicates that for a high-spin d^5 complex, there is no net stabilization energy gained from the ligand field.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the **hexaaquairon(III)** complex.

Parameter	Value	Reference
Central Metal Ion	Fe^{3+}	
d-electron Configuration	d^5	[1]
Ligand	H_2O (weak field)	[1] [2]
Spin State	High-spin	[1]
t_{2g} electron occupancy	3	[3] [4]
e_g electron occupancy	2	[3] [4]
Ligand Field Stabilization Energy (LFSE)	$0\Delta o$	[5]
Crystal Field Splitting Energy (Δo)	$14,000 \text{ cm}^{-1}$	
Pairing Energy (P) for Fe^{3+}	$\sim 30,000 \text{ cm}^{-1}$	

Note: The value for Δo can vary slightly depending on the experimental conditions. The pairing energy (P) for Fe^{3+} is significantly larger than Δo , confirming the high-spin nature of the complex.

Experimental Determination of Δo : UV-Visible Spectroscopy

The crystal field splitting energy (Δo) can be experimentally determined using UV-Visible spectroscopy. The absorption of light in the visible region by the complex corresponds to the promotion of an electron from the t_{2g} to the e_g orbitals. However, for a high-spin d^5 complex like $[\text{Fe}(\text{H}_2\text{O})_6]^{3+}$, all d-d transitions are spin-forbidden, resulting in very weak and often unobservable absorption bands. The pale violet color of $[\text{Fe}(\text{H}_2\text{O})_6]^{3+}$ solutions is due to these very low-intensity transitions.

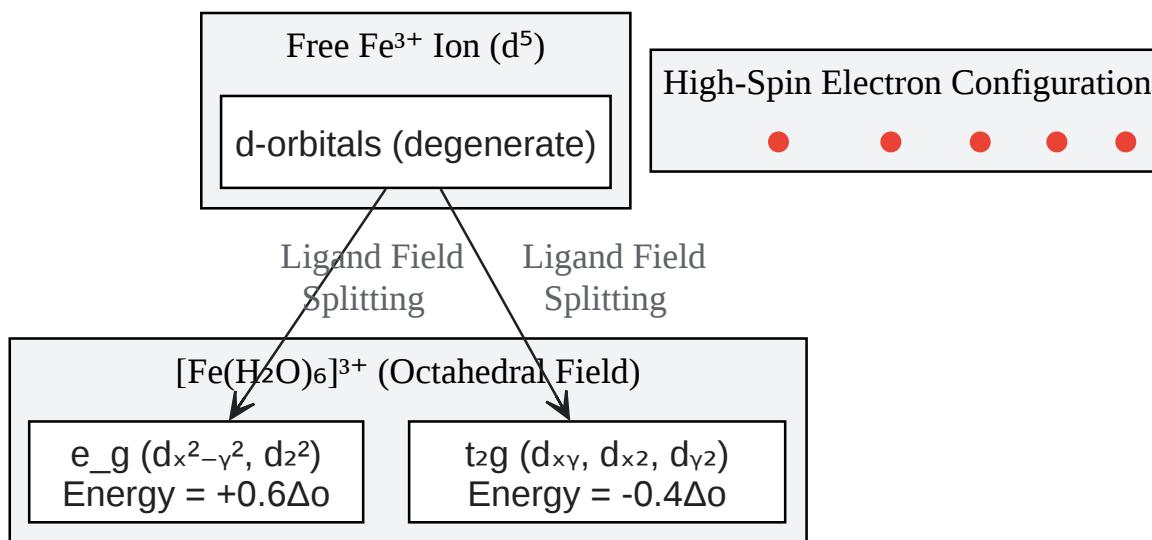
A detailed experimental protocol for determining Δo for a similar transition metal complex is provided below.

Experimental Protocol: Determination of Δo using UV-Visible Spectroscopy

Objective: To determine the crystal field splitting energy (Δo) of a transition metal complex by measuring its UV-Visible absorption spectrum.

Materials:

- A salt of the transition metal complex (e.g., $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ for $[\text{Fe}(\text{H}_2\text{O})_6]^{3+}$)
- Distilled or deionized water
- Volumetric flasks and pipettes
- UV-Visible spectrophotometer
- Quartz cuvettes


Procedure:

- Preparation of a Stock Solution: Accurately weigh a known mass of the metal salt and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 0.1 M).
- Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
- Spectrophotometer Setup: Turn on the UV-Visible spectrophotometer and allow it to warm up for the recommended time. Set the wavelength range to scan the visible region (typically 380-780 nm).
- Blank Measurement: Fill a quartz cuvette with the solvent (distilled water) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the blank.
- Sample Measurement: Starting with the most dilute standard solution, rinse the cuvette with a small amount of the solution before filling it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

- Repeat for all Standards: Repeat the measurement for all the prepared standard solutions, moving from the most dilute to the most concentrated.
- Data Analysis:
 - Identify the wavelength of maximum absorbance (λ_{max}) from the spectra.
 - The energy of the absorbed light at λ_{max} corresponds to the crystal field splitting energy (Δo).
 - Calculate Δo using the following equation: $\Delta o \text{ (cm}^{-1}\text{)} = 1 / \lambda_{\text{max}} \text{ (nm)} \times 10^7 \text{ (nm/cm)}$

Visualizations

d-Orbital Splitting in an Octahedral Field

[Click to download full resolution via product page](#)

Caption: d-orbital splitting for high-spin Fe(III) in an octahedral field.

Experimental Workflow for Δo Determination

[Click to download full resolution via product page](#)

Caption: Workflow for the experimental determination of Δo .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ionicviper.org [ionicviper.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The hexaaquairon(III) complex ion, $[\text{Fe}(\text{H}_2\text{O})_6]^{3+}$, | Chegg.com [chegg.com]
- 5. iosrjournals.org [iosrjournals.org]
- To cite this document: BenchChem. [Ligand Field Stabilization Energy of Hexaaquairon(III): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1240697#ligand-field-stabilization-energy-of-hexaaquairon-iii>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com